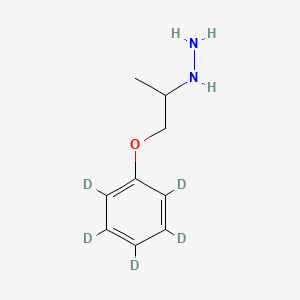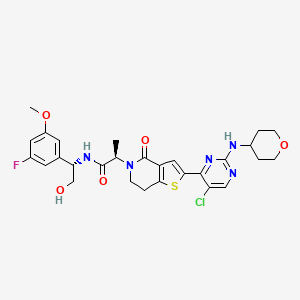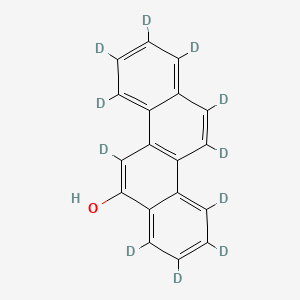
6-Hydroxychrysene-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxychrysene-d11 is a deuterated form of 6-Hydroxychrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is often used as an internal standard in various analytical applications due to its stable isotopic labeling. The presence of deuterium atoms makes it particularly useful in mass spectrometry for accurate quantification and analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxychrysene-d11 typically involves the deuteration of 6-Hydroxychrysene. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as chromatography is essential to isolate the desired deuterated product from any non-deuterated impurities.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxychrysene-d11 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of this compound. These products are often used in further chemical synthesis and analytical applications.
Applications De Recherche Scientifique
6-Hydroxychrysene-d11 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of PAHs and their metabolites.
Biology: Employed in studies investigating the metabolism and toxicity of PAHs in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of PAHs in the body.
Industry: Applied in environmental monitoring to detect and quantify PAH contamination in various samples.
Mécanisme D'action
The mechanism of action of 6-Hydroxychrysene-d11 involves its interaction with various molecular targets and pathways. In biological systems, it undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing oxidative stress and potential toxicity. The deuterium labeling helps in tracing these metabolic pathways and understanding the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxychrysene: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
2-Hydroxychrysene: Another isomer with different regioselective toxicity and metabolic pathways.
1-Hydroxychrysene: Similar structure but different chemical and biological properties.
Uniqueness
6-Hydroxychrysene-d11 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The stable isotopic labeling allows for precise quantification and tracing in complex mixtures, making it invaluable in research and industrial applications.
Propriétés
Formule moléculaire |
C18H12O |
|---|---|
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
1,2,3,4,5,7,8,9,10,11,12-undecadeuteriochrysen-6-ol |
InChI |
InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
Clé InChI |
VXFDOYXVHRYCGS-LFFOKYCESA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C34)[2H])[2H])[2H])[2H])O)[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



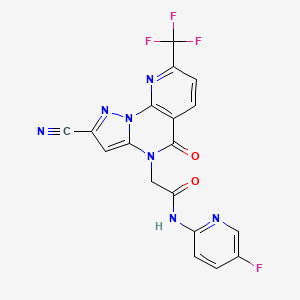
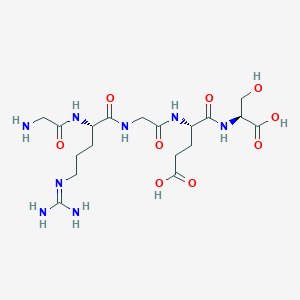
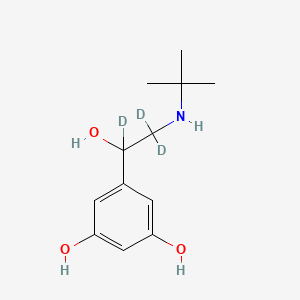

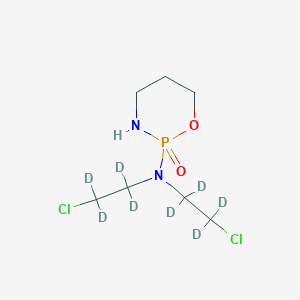

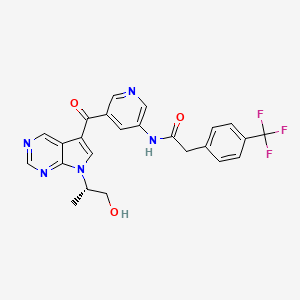

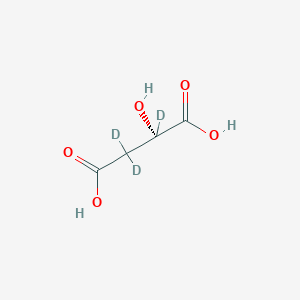
![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
